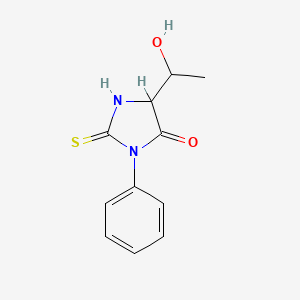

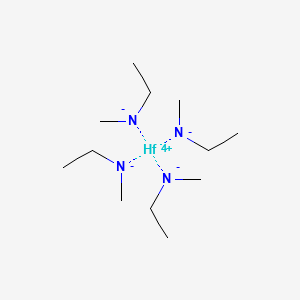

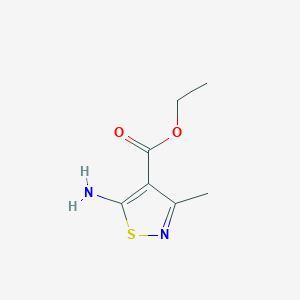

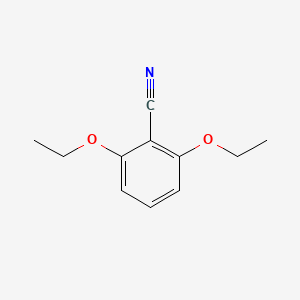

![molecular formula C8H10BNO4 B1587093 [4-(methoxycarbamoyl)phenyl]boronic Acid CAS No. 850568-17-1](/img/structure/B1587093.png)

[4-(methoxycarbamoyl)phenyl]boronic Acid

Descripción general

Descripción

4-(Methoxycarbamoyl)phenylboronic acid, also known as 4-MCPBA, is a versatile and useful reagent used in organic synthesis and biochemistry. It is a boronic acid derivative, which is a type of organoboron compound. 4-MCPBA is characterized by its high reactivity, making it a valuable tool in a range of applications.

Aplicaciones Científicas De Investigación

Electrochemical Biosensors

Boronic acid derivatives, including ferroceneboronic acid and its derivatives, are integral in constructing electrochemical biosensors. These biosensors are sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other compounds. The unique properties of boronic acids, such as binding to diols through cyclic boronate ester bonds, facilitate the electrochemical determination of these substances, enabling the development of non-enzymatic glucose sensors and HbA1c sensors. These applications are significant for monitoring blood glucose levels and other diagnostic purposes (Wang et al., 2014) (Anzai, 2016).

Drug Discovery and Design

Boronic acid compounds are increasingly incorporated into medicinal chemistry for drug discovery, with several boronic acid drugs already approved by the FDA and others in clinical trials. The incorporation of boronic acids into drugs can enhance potency and improve pharmacokinetic profiles, illustrating the potential of boronic acids, including derivatives like [4-(methoxycarbamoyl)phenyl]boronic acid, in therapeutic applications (Plescia & Moitessier, 2020).

Flame Retardancy

Phytic acid, a boron-containing compound, has been explored for its flame retardant properties in natural fabrics such as cotton and wool. By extension, boronic acid derivatives, sharing similar boron-based chemistry, may offer potential as environmentally friendly flame retardants for various materials, highlighting the versatility of boronic acids in material science applications (Sykam et al., 2021).

Antifungal and Biomedical Applications

Boron-containing compounds, including boronic acids, have been shown to have antifungal properties and other biological effects beneficial to human health. These compounds can limit vital reactions in fungi, suggesting potential applications in controlling fungal infections and as environmental or wood protectors. The exploration of boronic acid derivatives in this context could lead to new antifungal agents and other technological applications (Estevez-Fregoso et al., 2021).

Propiedades

IUPAC Name |

[4-(methoxycarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZWCLBDQROHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391952 | |

| Record name | [4-(Methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(methoxycarbamoyl)phenyl]boronic Acid | |

CAS RN |

850568-17-1 | |

| Record name | [4-(Methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)